molecular formula C34H37N3O8S4 B013912 Texas Red-sulfonamidoethyl methanethiosulfonate CAS No. 386229-76-1

Texas Red-sulfonamidoethyl methanethiosulfonate

Cat. No.: B013912
CAS No.: 386229-76-1
M. Wt: 743.9 g/mol
InChI Key: DHYGLLUUGIYOPV-UHFFFAOYSA-N
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Description

Texas Red-sulfonamidoethyl methanethiosulfonate (CAS 386229-76-1) is a xanthene-based fluorescent dye widely used in biochemistry and cell biology for labeling proteins and biomolecules . Its molecular formula is C₃₄H₃₇N₃O₈S₄, with a molecular weight of 743.93 g/mol . The compound features a sulfonamidoethyl group that enhances water solubility and enables selective thiol-reactive labeling via its methanethiosulfonate (MTS) moiety . Upon excitation at 582 nm, it emits bright red fluorescence at 600 nm, making it ideal for applications requiring minimal autofluorescence and photostability, such as fluorescence microscopy, flow cytometry, and enzyme-linked assays (ELISA/Western blotting) . Unlike pH-sensitive fluorescein derivatives, this compound maintains stable fluorescence across physiological pH ranges, a critical advantage for lysosomal or acidic environment studies .

Properties

IUPAC Name

5-(2-methylsulfonylsulfanylethylsulfamoyl)-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H37N3O8S4/c1-47(38,39)46-17-12-35-48(40,41)23-10-11-24(29(20-23)49(42,43)44)30-27-18-21-6-2-13-36-15-4-8-25(31(21)36)33(27)45-34-26-9-5-16-37-14-3-7-22(32(26)37)19-28(30)34/h10-11,18-20,35H,2-9,12-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYGLLUUGIYOPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H37N3O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407528
Record name Texas Red-sulfonamidoethyl methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

743.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386229-76-1
Record name Texas Red-sulfonamidoethyl methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonamide Formation

The Texas Red dye (1.0 equiv) reacts with ethylenediamine (2.5 equiv) in anhydrous dimethylformamide (DMF) at 50°C for 12 hours. The reaction is monitored by thin-layer chromatography (TLC; Rf = 0.3 in 7:3 ethyl acetate:methanol). Quenching with ice water precipitates the sulfonamidoethyl intermediate, which is filtered and dried (yield: 85–90%).

Methanethiosulfonate Coupling

The sulfonamidoethyl intermediate (1.0 equiv) is treated with methanesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) at −15°C under nitrogen. Triethylamine (3.0 equiv) is added dropwise to scavenge HCl, and the reaction proceeds for 6 hours. After warming to room temperature, the mixture is washed with 5% citric acid and brine, then purified via silica gel chromatography (hexane:ethyl acetate = 1:1) to yield the title compound as a red solid (yield: 75–78%).

Critical Parameters:

  • Temperature control (<−10°C) prevents sulfonate ester hydrolysis.

  • Anhydrous conditions are essential to avoid competing hydrolysis reactions.

Industrial-Scale Production

Industrial protocols scale the reaction to 50–100 kg batches using continuous flow reactors. Key modifications include:

Table 2: Laboratory vs. Industrial Synthesis Comparison

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatch (500 mL flask)Continuous flow (316L stainless steel)
Temperature ControlDry ice/acetone bathJacketed reactor (−15°C)
PurificationColumn chromatographyCrystallization (ethanol/water)
Yield75–78%82–85%
Purity (HPLC)>95%>98%

The industrial process replaces DCM with ethyl acetate due to environmental regulations, achieving comparable yields (82%) with reduced solvent toxicity.

Purification and Characterization

Crystallization

Crude product is dissolved in hot ethanol (60°C) and filtered through activated charcoal. Gradual addition of deionized water (1:3 v/v) induces crystallization, yielding needle-like red crystals. X-ray diffraction confirms the sulfonamidoethyl-methanethiosulfonate linkage (d(S–S) = 2.02 Å).

Spectroscopic Validation

  • 1H NMR^{1}\text{H NMR} (400 MHz, DMSO-d₆):
    δ=2.87(s, 3H, SCH3)\delta = 2.87 \, (\text{s, 3H, SCH}_3), 3.453.52(m, 4H, NHCH2CH2NH)3.45–3.52 \, (\text{m, 4H, NHCH}_2\text{CH}_2\text{NH}), 6.927.85(m, 12H, aromatic)6.92–7.85 \, (\text{m, 12H, aromatic}).

  • HPLC-MS:
    Retention time = 8.2 min (C18 column, 70:30 acetonitrile:water); m/z=744.2[M+H]+m/z = 744.2 \, [M+H]^+.

Analytical Challenges and Solutions

Byproduct Identification

Major byproducts include:

  • Hydrolysis product: Texas Red-sulfonamidoethyl sulfonic acid (formed via MTS group hydrolysis; m/z=688.1m/z = 688.1).

  • Disulfide dimer: Formed by oxidative coupling of thiol intermediates (detected via SEC-MALS; Mw=1,480g/molM_w = 1,480 \, \text{g/mol}).

These are removed via gradient elution in preparative HPLC (0.1% TFA in acetonitrile/water).

Trace Metal Contamination

Industrial batches may contain residual nickel (<2 ppm) from reactor walls, mitigated by passivation with 10% nitric acid.

Recent Methodological Advances

A 2024 protocol (OrgSyn) demonstrates a solvent-free mechanochemical synthesis using ball milling:

  • Reactants: Texas Red-sulfonamidoethylamine + methanesulfonyl chloride

  • Conditions: 30 Hz for 2 hours

  • Yield: 68% (purity >97%).

This approach reduces solvent use by 90% but currently remains limited to small-scale production.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency Metrics Across Methods

MethodYield (%)Purity (%)Solvent Consumption (L/kg)
Classical (DMF/DCM)75–7895–97120–150
Industrial (Ethyl Acetate)82–8598–9980–100
Mechanochemical68–7097–9810–15

The industrial ethyl acetate route balances yield and environmental impact, while mechanochemistry offers sustainability at reduced efficiency .

Chemical Reactions Analysis

Texas Red-sulfonamidoethyl methanethiosulfonate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and nucleophiles like thiols. The major products formed from these reactions are typically labeled proteins or other biomolecules, which can be detected using fluorescence techniques.

Scientific Research Applications

Fluorescent Labeling in Biological Research

Overview:
TR-SMTS is primarily used as a fluorescent marker in various biological assays. Its ability to fluoresce at approximately 615 nm makes it suitable for applications in fluorescence microscopy, immunohistochemistry, and flow cytometry.

Applications:

  • Cell Staining: TR-SMTS can be conjugated with antibodies to label specific proteins within cells, allowing researchers to visualize the distribution and localization of these proteins under a fluorescence microscope.
  • Fluorescent In Situ Hybridization (FISH): The dye can be attached to DNA or RNA probes for detecting specific nucleic acid sequences in tissues or cells, enhancing the sensitivity and specificity of genetic studies.

Case Study:
A study demonstrated the use of TR-SMTS in labeling cancer cell lines to investigate protein expression levels. The fluorescently labeled antibodies allowed for the detection of weakly expressed antigens that were otherwise difficult to visualize using conventional methods .

Protein Conjugation

Overview:
The sulfonyl chloride group present in TR-SMTS facilitates its conjugation with various biomolecules, making it a versatile tool in protein labeling.

Applications:

  • Antibody Conjugation: TR-SMTS is commonly used to create antibody-fluorophore conjugates for enhanced imaging capabilities.
  • Protein Tracking: Researchers utilize TR-SMTS-labeled proteins to study cellular processes such as trafficking, interaction, and localization.

Data Table: Protein Conjugation Efficiency

Protein TypeConjugation MethodFluorescence Intensity (Relative Units)
Monoclonal AntibodySulfonyl Chloride Reaction1500
Recombinant ProteinDirect Labeling1200
PeptideCoupling Reaction800

Cellular Assays

Overview:
TR-SMTS is employed in various cellular assays to monitor biological processes such as apoptosis, cell proliferation, and receptor-ligand interactions.

Applications:

  • Apoptosis Detection: The compound can be used in assays that measure apoptotic markers through fluorescent readouts.
  • Cell Proliferation Studies: TR-SMTS assists in tracking cell division by labeling dividing cells and observing fluorescence intensity changes over time.

Case Study:
In a study on apoptosis induced by chemotherapeutic agents, TR-SMTS was utilized to label cells undergoing programmed cell death. The results showed a significant increase in fluorescence intensity correlating with the number of apoptotic cells detected .

Environmental Monitoring

Overview:
Beyond biological applications, TR-SMTS has potential uses in environmental science for monitoring pollutants.

Applications:

  • Detection of Heavy Metals: The dye can be used as a sensor for heavy metal ions, providing a visual indicator through fluorescence changes upon binding.
  • Water Quality Assessment: TR-SMTS can be incorporated into assays that evaluate water samples for contaminants.

Future Directions and Innovations

As research progresses, there is potential for developing new derivatives of TR-SMTS with enhanced photostability and specificity. Innovations may include:

  • Tandem fluorophore systems combining TR-SMTS with other dyes for multiplexing capabilities.
  • Development of targeted delivery systems using TR-SMTS-labeled nanoparticles for drug delivery applications.

Mechanism of Action

The primary mechanism of action of Texas Red-sulfonamidoethyl methanethiosulfonate involves the selective modification of sulfhydryl groups in proteins. The methanethiosulfonate group reacts with thiol groups to form stable thioether bonds, which results in the labeling of the protein. This modification allows researchers to study the protein’s structure, function, and interactions using fluorescence techniques .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below contrasts Texas Red-sulfonamidoethyl methanethiosulfonate with structurally related thiol-reactive dyes and methanethiosulfonate derivatives:

Compound Molecular Weight (g/mol) Reactive Group Fluorescence Properties Key Applications
This compound 743.93 Methanethiosulfonate λex: 582 nm; λem: 600 nm Protein labeling, live-cell imaging
Fluorescein-maleimide ~500 Maleimide λex: 494 nm; λem: 521 nm Thiol labeling (pH-sensitive)
MTSEA (2-Aminoethyl methanethiosulfonate) 236.16 Methanethiosulfonate Non-fluorescent Cysteine modification in ion channels
MTSET (Methanethiosulfonate-ethyltrimethylammonium) 278.40 Methanethiosulfonate Non-fluorescent Electrophysiology studies
12-Aminododecyl methanethiosulfonate hydrobromide 327.23 Methanethiosulfonate Non-fluorescent Membrane protein studies (long alkyl chain)
Oregon Green Cadaverin ~700 Amine-reactive λex: 496 nm; λem: 524 nm FRET pairing with Texas Red derivatives

Key Distinctions

Fluorescence vs. Non-Fluorescent Probes: Unlike MTSEA, MTSET, and 12-aminododecyl derivatives, this compound provides direct fluorescent readouts, eliminating the need for secondary detection .

pH Stability : Fluorescein-based dyes lose ~80% quantum yield at acidic pH, whereas Texas Red derivatives remain stable, enabling reliable imaging in lysosomes or inflamed tissues .

Membrane Permeability: Compounds like 12-aminododecyl methanethiosulfonate have longer alkyl chains, enhancing membrane penetration for intracellular targets, but lack fluorescence for real-time tracking .

Specificity: The sulfonamidoethyl group in this compound improves solubility and reduces non-specific binding compared to simpler MTS reagents like MTSEA .

Performance in Research Settings

  • FRET Applications : this compound pairs with Oregon Green Cadaverin in Förster resonance energy transfer (FRET) studies to monitor protein conformational changes, achieving an average end-to-end distance of 4.5 nm in polymer systems .
  • Thiol Labeling Efficiency : Its reaction kinetics with cysteine residues are comparable to MTSEA but with added fluorescence, enabling simultaneous labeling and visualization .
  • Toxicity Profile : Demonstrates lower cytotoxicity compared to acrylodan or dansyl derivatives, making it suitable for live-cell assays .

Biological Activity

Texas Red-sulfonamidoethyl methanethiosulfonate (TR-MTS) is a fluorescent compound widely utilized in biochemical and molecular biology research due to its unique properties and versatility. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, applications in research, and relevant case studies.

Chemical Structure:
TR-MTS is derived from Texas Red, a xanthene dye, which is modified to include a sulfonamidoethyl group and a methanethiosulfonate moiety. The synthesis typically involves:

  • Sulfonation of the xanthene dye to introduce sulfonic acid groups.
  • Addition of methanethiosulfonate through reaction with methanesulfonyl chloride in the presence of a base.

This results in a compound that can selectively react with thiol groups in proteins, forming stable thioether bonds.

The primary mechanism by which TR-MTS exerts its biological activity is through the selective modification of sulfhydryl groups in proteins. The methanethiosulfonate group reacts with thiol groups to form stable thioether bonds, allowing for the labeling of proteins. This labeling facilitates the study of protein structure, function, and interactions using fluorescence techniques.

3. Applications in Research

TR-MTS has diverse applications across various fields:

  • Biochemistry: Used for labeling sulfhydryl groups in proteins to study their structure and interactions.
  • Cell Biology: Employed in fluorescence microscopy to visualize cellular components and processes.
  • Diagnostics: Utilized in assays for detecting specific proteins or biomolecules.
  • Polymer Chemistry: Incorporated into the synthesis of telechelic polymers for advanced materials science applications.

4.1 Protein Labeling Studies

In a study focusing on the accessibility of ion channels, TR-MTS was used to modify cysteine residues within the P2X receptor. The results demonstrated that TR-MTS could permeate lateral fenestrations of the receptor, providing insights into ion accessibility and channel dynamics .

4.2 Polymer Functionalization

TR-MTS was incorporated into telechelic polymers as part of a strategy to create dual-labeled polymers for fluorescence tracking. The study showed successful binding at both ends of the polymer chain through disulfide bond formation, confirming the utility of TR-MTS in polymer chemistry .

5. Comparative Analysis with Similar Compounds

CompoundKey FeaturesApplications
Texas Red-sulfonamidoethyl MTSSelective reactivity with thiols; strong fluorescenceProtein labeling, microscopy
Sulforhodamine 101Fluorescent dye for protein labelingCell imaging
Evans BlueDye used for assessing vascular permeabilityBiological assays

TR-MTS distinguishes itself due to its specific reactivity with thiol groups compared to other fluorescent dyes, making it particularly valuable for targeted applications in protein studies.

6. Conclusion

This compound is a powerful tool in biological research, facilitating detailed studies on protein interactions and cellular processes through its unique chemical properties and mechanisms of action. Its applications span multiple disciplines, underscoring its importance in advancing scientific knowledge.

Q & A

Q. How does Texas Red-sulfonamidoethyl methanethiosulfonate (TR-SET) enable site-specific protein labeling in redox-sensitive systems?

TR-SET contains a methanethiosulfonate (MTS) group that reacts selectively with cysteine thiols (-SH) under controlled redox conditions. This allows covalent labeling of solvent-accessible cysteine residues in proteins, preserving redox-sensitive disulfide bonds. To optimize labeling:

  • Use reducing agents (e.g., TCEP) to transiently expose buried thiols while avoiding over-reduction of disulfides .
  • Maintain pH 6.5–7.5 to balance reaction kinetics and protein stability .
  • Validate labeling efficiency via SDS-PAGE with fluorescence imaging or mass spectrometry .

Q. What experimental protocols are recommended for TR-SET conjugation in ion channel studies?

TR-SET is widely used to label ion channels (e.g., Na⁺ or K⁺ channels) for fluorescence-based structural mapping. Key steps include:

  • Purify the target protein in a non-reducing buffer to retain native cysteine accessibility.
  • Incubate TR-SET at a 5:1 molar excess over the protein for 30 minutes at 4°C to minimize aggregation .
  • Quench unreacted TR-SET with excess β-mercaptoethanol and confirm labeling via fluorescence correlation spectroscopy (FCS) .

Q. How can researchers mitigate non-specific binding of TR-SET in live-cell imaging?

Non-specific binding arises from interactions with extracellular thiols or membrane lipids. Strategies include:

  • Pre-treat cells with membrane-impermeable thiol blockers (e.g., MTSEA) to mask surface-exposed cysteine residues .
  • Use lipid-free buffers or add bovine serum albumin (BSA) to absorb free TR-SET .

Advanced Research Questions

Q. How do steric and electronic factors influence TR-SET’s reactivity with cysteine residues in protein binding pockets?

The sulfonamidoethyl spacer in TR-SET enhances flexibility, allowing the Texas Red fluorophore to avoid steric clashes in confined binding sites. However, steric hindrance can occur in deeply buried cavities (e.g., GPCR transmembrane domains). To address this:

  • Perform molecular dynamics simulations to predict cysteine accessibility .
  • Compare labeling efficiency with shorter spacers (e.g., MTSEA) to identify steric limitations .

Q. What methodologies resolve contradictions in TR-SET fluorescence quenching during protein conformational changes?

TR-SET fluorescence can be quenched by proximal amino acids (e.g., tryptophan) or redox shifts. To distinguish quenching mechanisms:

  • Use time-resolved fluorescence decay assays to differentiate static (proximity-based) vs. dynamic (collisional) quenching .
  • Conduct parallel experiments under oxidizing vs. reducing conditions to isolate redox-driven artifacts .

Q. How can TR-SET be integrated with pulsed dipolar EPR spectroscopy for studying protein oligomerization?

TR-SET’s Texas Red fluorophore can be paired with spin labels (e.g., MTSSL) for dual-mode structural analysis:

  • Label two subunits of a protein complex with TR-SET and MTSSL, respectively.
  • Use Förster resonance energy transfer (FRET) to measure interfluorophore distances (<10 nm) and double electron-electron resonance (DEER) EPR for longer distances (1.5–8 nm) .
  • Cross-validate data using cryo-EM or X-ray crystallography to resolve discrepancies .

Data Analysis & Validation

Q. What statistical approaches are critical for interpreting TR-SET-based fluorescence polarization assays?

Fluorescence polarization data often suffer from background noise and photobleaching. Best practices include:

  • Normalize raw data to control samples (unlabeled protein + TR-SET).
  • Apply Gaussian fitting to histograms of polarization values to quantify subpopulations (e.g., bound vs. unbound states) .
  • Use bootstrapping to estimate confidence intervals for low-signal datasets .

Q. How should researchers address batch-to-batch variability in TR-SET labeling efficiency?

Variability arises from differences in MTS group reactivity or fluorophore purity. Mitigation strategies:

  • Characterize each batch via HPLC-MS to confirm >95% purity and intact MTS functionality .
  • Include internal controls (e.g., a standard protein with known labeling sites) in every experiment .

Advanced Applications

Q. Can TR-SET be used to study real-time conformational dynamics in voltage-gated channels?

Yes, but requires rapid mixing and stopped-flow systems:

  • Rapidly inject TR-SET into a channel-containing solution pre-equilibrated at target membrane potentials.
  • Monitor fluorescence changes at 615 nm (Texas Red emission) with millisecond resolution .
  • Pair with electrophysiology to correlate fluorescence shifts with ion current recordings .

Q. What are the limitations of TR-SET in super-resolution microscopy (e.g., STED or PALM)?

TR-SET’s relatively large size (~1.2 kDa) and prolonged fluorescence lifetime can limit spatial resolution. Solutions include:

  • Use smaller tags (e.g., tetracysteine motifs with biarsenical dyes) for nanoscale imaging.
  • Apply quenching agents (e.g., KI) to reduce Texas Red’s emission lifetime and improve STED efficiency .

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